molecular formula C12H10N2O2 B15059768 Methyl 5-phenylpyridazine-4-carboxylate

Methyl 5-phenylpyridazine-4-carboxylate

Cat. No.: B15059768
M. Wt: 214.22 g/mol
InChI Key: XWABHBPFBQVQTG-UHFFFAOYSA-N
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Description

Methyl 5-phenylpyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family It is characterized by a pyridazine ring substituted with a phenyl group at the 5-position and a methyl ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-phenylpyridazine-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-phenylprop-2-yn-1-ol with hydrazine hydrate in the presence of a catalyst can yield the desired pyridazine derivative. The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenylpyridazine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The phenyl group or other substituents on the pyridazine ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Methyl 5-phenylpyridazine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-phenylpyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Methyl 5-phenylpyridazine-4-carboxylate can be compared with other pyridazine derivatives:

    Pyridazinone: Similar in structure but contains a keto group instead of an ester group.

    Phenylpyridazine: Lacks the ester group, making it less reactive in certain chemical reactions.

    Methylpyridazine: Contains a methyl group on the pyridazine ring but lacks the phenyl group.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 5-phenylpyridazine-4-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-8-14-13-7-10(11)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

XWABHBPFBQVQTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=NC=C1C2=CC=CC=C2

Origin of Product

United States

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